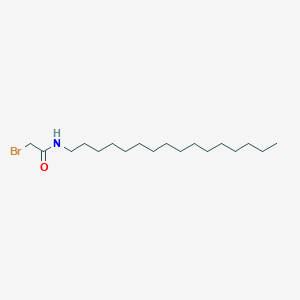![molecular formula C13H13ClFNO B1372245 3-[(3-Fluorophenoxy)methyl]aniline hydrochloride CAS No. 1171709-18-4](/img/structure/B1372245.png)
3-[(3-Fluorophenoxy)methyl]aniline hydrochloride
Übersicht
Beschreibung
3-[(3-Fluorophenoxy)methyl]aniline hydrochloride is a chemical compound with the CAS Number: 1171709-18-4 . It has a molecular weight of 253.7 . It’s a powder at room temperature .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C13H12FNO.ClH/c14-11-4-2-6-13(8-11)16-9-10-3-1-5-12(15)7-10;/h1-8H,9,15H2;1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
1. Kinase Inhibition Studies
3-[(3-Fluorophenoxy)methyl]aniline hydrochloride and its derivatives have been studied for their potential as kinase inhibitors. Docking and quantitative structure-activity relationship (QSAR) studies have been conducted on various related compounds, including 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline (FPTA), to understand their interactions with c-Met kinase. These studies help in identifying molecular features contributing to high inhibitory activity, which is crucial for drug design and development (Caballero et al., 2011).
2. Hydroxylation and Metabolism Studies
Research on the hydroxylation of halo and alkyl substituted anilines, including 3-fluoro-substituted anilines, provides insights into their metabolic pathways in biological systems. Such studies are essential for understanding the biotransformation and detoxification processes of these compounds in organisms (Daly et al., 1968).
3. Synthesis and Practical Applications
The practical synthesis of compounds related to this compound has been a subject of interest. For example, 3-chloro-4-(3-fluorobenzyloxy)aniline was synthesized from related compounds, highlighting the methods and efficiencies in producing such chemicals for various applications (Zhang Qingwen, 2011).
4. Radioprotective Agents Research
Substituted anilines, including fluorine-substituted derivatives, have been investigated for their radioprotective properties. This research is significant for developing compounds that can protect against radiation exposure (Blickenstaff et al., 1994).
5. Antitumor Agent Synthesis
Studies on synthesizing potential antitumor agents, including 3-substituted derivatives of 7-(3,3-dimethyl-1-triazeno)-10-methylphenothiazines, provide insights into the development of new therapeutic agents. Fluoro-substituted anilines play a role in these syntheses (Lin & Kasina, 1981).
6. Magnetic Nanoparticles in Catalytic Oxidation
Research on the use of Fe3O4 magnetic nanoparticles as catalysts for the oxidation of phenolic and aniline compounds, including fluorine-substituted anilines, contributes to environmental remediation technologies (Zhang et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[(3-fluorophenoxy)methyl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO.ClH/c14-11-4-2-6-13(8-11)16-9-10-3-1-5-12(15)7-10;/h1-8H,9,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMMHHWQSPSNOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)COC2=CC(=CC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



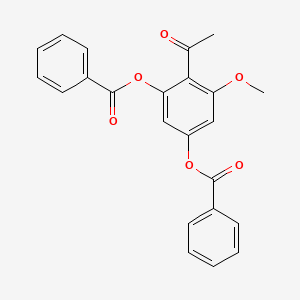
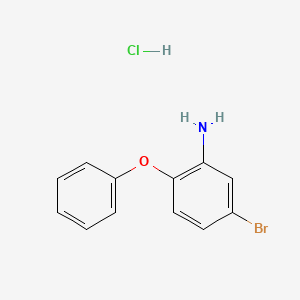
![5-amino-1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B1372165.png)


![3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1372169.png)

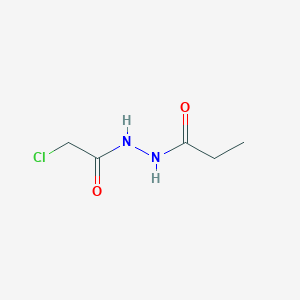
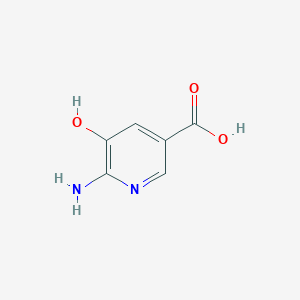
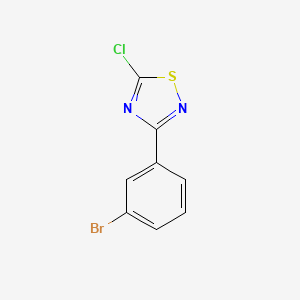
![N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochloride](/img/structure/B1372177.png)
![1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride](/img/structure/B1372179.png)

